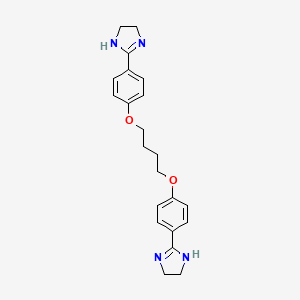
2,5-Difluoropyrimidin-4-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoropyrimidin-4-yl thiocyanate is a chemical compound belonging to the class of fluorinated pyrimidines. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyrimidine ring and a thiocyanate group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-fluorinated pyrimidine ring. One common method involves the reaction of 2,5-difluoropyrimidine with thiocyanogen or a thiocyanate salt under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 2,5-Difluoropyrimidin-4-yl thiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Cyclization Reactions: The presence of the thiocyanate group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium azide, potassium hydroxide, and various amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: Major products formed from these reactions include substituted pyrimidines, thiourea derivatives, and various heterocyclic compounds.
科学的研究の応用
2,5-Difluoropyrimidin-4-yl thiocyanate has found applications in various fields of scientific research:
作用機序
The mechanism of action of 2,5-Difluoropyrimidin-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
2,5-Difluoropyrimidine: Lacks the thiocyanate group but shares the fluorinated pyrimidine core.
2,4,6-Trifluoropyrimidine: Contains an additional fluorine atom, leading to different reactivity and properties.
Thiazole Derivatives: Similar in structure due to the presence of sulfur and nitrogen atoms, but with different biological activities.
Uniqueness: 2,5-Difluoropyrimidin-4-yl thiocyanate is unique due to the presence of both fluorine atoms and the thiocyanate group, which confer distinct electronic and steric properties.
特性
CAS番号 |
112889-49-3 |
|---|---|
分子式 |
C5HF2N3S |
分子量 |
173.15 g/mol |
IUPAC名 |
(2,5-difluoropyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C5HF2N3S/c6-3-1-9-5(7)10-4(3)11-2-8/h1H |
InChIキー |
YGAKGGRGMVUVAV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)F)SC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)






![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)


